1,3-Dichloro-8-methoxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO. It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at positions 1 and 3, and a methoxy group at position 8 on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-8-methoxyisoquinoline typically involves the chlorination of 8-methoxyisoquinoline. One common method is the reaction of 8-methoxyisoquinoline with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-8-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
1,3-Dichloro-8-methoxyisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-8-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloroisoquinoline: Similar in structure but lacks the methoxy group at position 8.
8-Methoxyisoquinoline: Similar in structure but lacks the chlorine atoms at positions 1 and 3.
1,3-Dichloro-7-methoxyisoquinoline: Similar in structure but has the methoxy group at position 7 instead of 8.
Uniqueness
1,3-Dichloro-8-methoxyisoquinoline is unique due to the specific positioning of the chlorine atoms and the methoxy group, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications .
Biological Activity
1,3-Dichloro-8-methoxyisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound, supported by data tables and case studies from various research findings.
1. Chemical Structure and Synthesis
This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of chlorine and methoxy groups enhances its biological activity.
The synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions: Utilizing 8-methoxyisoquinoline as a precursor and reacting it with appropriate chlorinating agents.
- Heck Reaction: This method has been explored for synthesizing various isoquinoline derivatives, including those with methoxy and chloro substituents .
2. Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Activity: Studies have shown that compounds within the isoquinoline class exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for derivatives often fall below 100 µg/mL, indicating significant antimicrobial potential .
- Anticancer Properties: Research indicates that isoquinoline derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .
- Antiviral Activity: Some studies have highlighted the antiviral properties of isoquinoline derivatives against viruses such as H5N1 and COVID-19. The activity is often correlated with the lipophilicity and electron-withdrawing properties of substituents on the aromatic ring .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of several isoquinoline derivatives, including this compound. The results indicated:
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 16 |
Escherichia coli | 32 | |
Pseudomonas aeruginosa | 64 |
These findings suggest that this compound exhibits moderate antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 5 |
A549 (lung cancer) | 10 |
The results demonstrate that this compound has promising activity against cancer cell lines, potentially making it a candidate for further development in cancer therapy .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation: Isoquinolines can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition: Many isoquinoline derivatives inhibit key enzymes involved in cell proliferation and survival pathways.
5. Conclusion and Future Directions
The diverse biological activities of this compound highlight its potential as a therapeutic agent in various fields such as oncology and infectious diseases. Future research should focus on:
- Exploring structure-activity relationships to optimize efficacy.
- Conducting in vivo studies to assess safety and therapeutic potential.
- Investigating combination therapies with existing drugs to enhance treatment outcomes.
Properties
IUPAC Name |
1,3-dichloro-8-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-4-2-3-6-5-8(11)13-10(12)9(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYKEVJZZGZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=NC(=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.